molecular formula C14H15NO2 B8205911 8'-Nitro-3',5',6',7'-tetrahydro-2'H-spiro[cyclopropane-1,1'-s-indacene]

8'-Nitro-3',5',6',7'-tetrahydro-2'H-spiro[cyclopropane-1,1'-s-indacene]

Cat. No.: B8205911
M. Wt: 229.27 g/mol
InChI Key: AFYCRVDKURCAKL-UHFFFAOYSA-N
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Description

8’-Nitro-3’,5’,6’,7’-tetrahydro-2’H-spiro[cyclopropane-1,1’-s-indacene] is a complex organic compound characterized by its unique spiro structure, which includes a cyclopropane ring fused to an indacene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8’-Nitro-3’,5’,6’,7’-tetrahydro-2’H-spiro[cyclopropane-1,1’-s-indacene] typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the nitration of a suitable indacene derivative, followed by cyclopropanation to introduce the spiro structure. The reaction conditions often require the use of strong acids, such as nitric acid, and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, with optimizations for yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

8’-Nitro-3’,5’,6’,7’-tetrahydro-2’H-spiro[cyclopropane-1,1’-s-indacene] can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction, and oxidizing agents like potassium permanganate for oxidation. Substitution reactions may require the use of strong bases or acids, depending on the nature of the substituent being introduced .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while oxidation can produce nitroso or nitrate derivatives .

Scientific Research Applications

8’-Nitro-3’,5’,6’,7’-tetrahydro-2’H-spiro[cyclopropane-1,1’-s-indacene] has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8’-Nitro-3’,5’,6’,7’-tetrahydro-2’H-spiro[cyclopropane-1,1’-s-indacene] involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, altering the activity of these targets and leading to various biological effects. The spiro structure also contributes to the compound’s stability and reactivity, influencing its overall mechanism of action .

Comparison with Similar Compounds

Similar Compounds

    Nitroindacenes: Compounds with similar indacene structures but different substituents.

    Spirocyclopropanes: Compounds with spirocyclopropane structures but different core structures.

Uniqueness

8’-Nitro-3’,5’,6’,7’-tetrahydro-2’H-spiro[cyclopropane-1,1’-s-indacene] is unique due to its combination of a nitro group and a spirocyclopropane structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research applications .

Properties

IUPAC Name

8-nitrospiro[2,3,5,6-tetrahydro-1H-s-indacene-7,1'-cyclopropane]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c16-15(17)13-11-3-1-2-9(11)8-10-4-5-14(6-7-14)12(10)13/h8H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFYCRVDKURCAKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC3=C(C(=C2C1)[N+](=O)[O-])C4(CC3)CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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